3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide
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Overview
Description
3-(2,3-Dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide is a complex organic compound that features a benzofuran and indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.
Substitution: The indole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
3-(2,3-Dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets. The benzofuran and indole moieties can interact with various enzymes and receptors, modulating their activity. This compound may affect signaling pathways involved in cell growth, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1-benzofuran-5-yl (piperidin-3-yl)methanone
- Fmoc-Ala (2,3-Dihydro-1-benzofuran-5-yl)-OH
- 2,3-Dihydrobenzofuranyl-5-acetic acid
Uniqueness
3-(2,3-Dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide is unique due to the combination of benzofuran and indole moieties in its structure. This dual functionality provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H22N2O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-indol-1-ylethyl)propanamide |
InChI |
InChI=1S/C21H22N2O2/c24-21(8-6-16-5-7-20-18(15-16)10-14-25-20)22-11-13-23-12-9-17-3-1-2-4-19(17)23/h1-5,7,9,12,15H,6,8,10-11,13-14H2,(H,22,24) |
InChI Key |
LINDUKJEKCEPDN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCC(=O)NCCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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